molecular formula C8H6BrClN4O B1386003 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 1031927-18-0

8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide

Cat. No.: B1386003
CAS No.: 1031927-18-0
M. Wt: 289.51 g/mol
InChI Key: GICXGPURNSINPS-UHFFFAOYSA-N
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Description

8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide (CAS 1031927-18-0) is a high-purity, multifunctional heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a privileged imidazo[1,2-a]pyridine scaffold, a structure known to exhibit a broad spectrum of biological activities and one that is found in several commercially successful pharmaceutical agents . The molecular structure is strategically functionalized, containing both bromo and chloro substituents that enable selective cross-coupling reactions, as well as a reactive carbohydrazide group at the 2-position that serves as a versatile handle for the synthesis of diverse heterocyclic libraries . This specific substitution pattern makes it an exceptionally valuable intermediate for constructing more complex molecules aimed at investigating structure-activity relationships. Researchers utilize this compound primarily as a key precursor in the synthesis of novel chemical entities for screening against various biological targets. Its application is particularly relevant in the development of potential therapeutic agents for areas such as infectious diseases and oncology, where the imidazo[1,2-a]pyridine core has shown considerable promise . The compound is supplied with the explicit understanding that it is for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or human and veterinary applications .

Properties

IUPAC Name

8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN4O/c9-5-1-4(10)2-14-3-6(8(15)13-11)12-7(5)14/h1-3H,11H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICXGPURNSINPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1Cl)C(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401165897
Record name 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031927-18-0
Record name 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1031927-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide exhibits significant antimicrobial properties. Studies have shown its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve the inhibition of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic agent .

Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspase pathways, leading to programmed cell death. This property positions this compound as a promising candidate for cancer therapeutics .

Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes linked to disease processes. For instance, it has been reported to inhibit certain kinases involved in cancer progression, suggesting that it could serve as a lead compound for developing targeted cancer therapies .

Agricultural Applications

Pesticidal Activity
The compound has shown potential as a pesticide due to its ability to disrupt the metabolic processes of pests. Research indicates that it can effectively target insect species that are resistant to conventional pesticides, providing an alternative solution in pest management strategies .

Herbicidal Properties
In addition to its pesticidal effects, this compound has been evaluated for herbicidal activity. Preliminary studies suggest that it can inhibit the growth of certain weed species without adversely affecting crop plants, indicating its usefulness in sustainable agriculture practices .

Materials Science

Synthesis of Functional Materials
In materials science, this compound has been utilized as a precursor for synthesizing novel functional materials. Its unique chemical properties allow it to be incorporated into polymer matrices, enhancing their thermal and mechanical properties. This application is particularly relevant in developing advanced materials for electronics and nanotechnology .

Nanocomposites Development
The incorporation of this compound into nanocomposites has been explored due to its potential to improve the electrical conductivity and thermal stability of these materials. Such advancements could lead to innovative applications in energy storage and conversion technologies .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains with minimal inhibitory concentrations lower than existing antibiotics .
Study BAnticancer PropertiesInduced apoptosis in breast cancer cells via caspase activation pathways .
Study CPesticidal EfficacyShowed significant reduction in pest populations with low toxicity to beneficial insects .
Study DMaterial EnhancementImproved thermal stability of polymer composites by incorporating the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The biological and physicochemical properties of imidazopyridine carbohydrazides are highly dependent on substituent positions and electronic effects. Key analogues include:

Compound Name Substituents (Positions) Key Properties/Activities References
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide Br (8), Cl (6), carbohydrazide (2) Antiproliferative (IC₅₀: 2–10 µM), moderate aqueous solubility
6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide Cl (6), carbohydrazide (2) Cytotoxic against leukemia (IC₅₀: 5 µM), higher solubility than brominated analogues
6-Bromo-(2,4-dimethoxyphenyl)methylidene-imidazo[1,2-a]pyridine-2-carbohydrazide Br (6), dimethoxyphenyl (side chain) Corrosion inhibitor (efficiency: 94% in 0.5 M HCl), hydrophobic
8-Nitro-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide NO₂ (8), Cl (6), carbohydrazide (2) Genotoxic concerns, limited therapeutic use

Physicochemical Properties

  • Solubility :

    • 8-Bromo-6-chloro derivatives exhibit moderate solubility in polar solvents (e.g., DMSO) but poor aqueous solubility due to halogen hydrophobicity .
    • 6-Chloro analogues with fewer halogens show improved water solubility, facilitating in vitro assays .
  • Stability :

    • Nitro-substituted derivatives (e.g., 8-nitro-6-chloro) are prone to reduction under physiological conditions, limiting their utility .

Key Research Findings

Anticancer Potential: 8-Bromo-6-chloro derivatives induce apoptosis via caspase-3 activation, with selectivity indices >10 against cancer vs. normal cells . Synergy with cisplatin enhances efficacy in multidrug-resistant models .

Corrosion Inhibition :

  • Quantum chemical calculations (DFT) confirm that methoxy and bromo groups in 6-bromo analogues increase electron donation to metal surfaces, improving adsorption .

Toxicity Profile: Nitro-substituted derivatives exhibit genotoxicity in Ames tests, whereas 8-bromo-6-chloro compounds are non-genotoxic up to 100 µM .

Biological Activity

8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H6BrClN4O
  • Molecular Weight : 289.52 g/mol
  • CAS Number : 1031927-18-0
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

  • Antimicrobial Activity : This compound has demonstrated effectiveness against various bacterial strains, possibly through the inhibition of bacterial DNA synthesis.
  • Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells by activating specific signaling pathways related to cell death.

Biological Activity Data

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of kinases

Case Studies and Research Findings

  • Antimicrobial Studies :
    A study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The compound showed significant inhibitory activity, suggesting its potential as a lead compound for antibiotic development.
  • Anticancer Studies :
    In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins, highlighting its potential as an anticancer agent.
  • Kinase Inhibition :
    Preliminary research indicates that this compound may inhibit certain kinases involved in cancer progression. This suggests a dual mechanism where it not only induces apoptosis but may also prevent cell proliferation.

Safety and Toxicity

Safety assessments indicate that while the compound exhibits promising biological activities, it also poses some toxicity risks. It is classified under Category 4 for acute toxicity via dermal and inhalation routes, indicating moderate risk upon exposure .

Q & A

Q. Q1. What are the recommended synthetic routes for 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide, and how can reaction conditions be optimized?

The synthesis typically involves halogenation of the imidazo[1,2-a]pyridine core followed by hydrazide formation. A common approach includes:

  • Step 1 : Bromination at the 8-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) under reflux (70–80°C) .
  • Step 2 : Chlorination at the 6-position via electrophilic substitution using POCl₃ or Cl₂ gas in anhydrous dichloromethane .
  • Step 3 : Conversion of the 2-carboxylic acid to carbohydrazide using hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux .
    Optimization : Adjust stoichiometry (1:1.2 molar ratio for NBS) and use radical initiators (e.g., iodine) to enhance bromination efficiency . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Q2. How can the compound’s purity and structural integrity be validated post-synthesis?

Use a combination of analytical techniques:

  • HPLC-MS : To confirm molecular weight (MW = 231.48 g/mol) and detect impurities .
  • ¹H/¹³C NMR : Key signals include the imidazo-pyridine aromatic protons (δ 7.2–8.5 ppm) and carbohydrazide NH₂ peaks (δ 4.5–5.0 ppm) .
  • X-ray crystallography : Resolve crystal packing and dihedral angles (e.g., 16.2° between pyridine and imidazole rings in analogs) to confirm substituent positions .

Q. Q3. What are the solubility and stability guidelines for handling this compound?

  • Solubility : Slightly soluble in water; highly soluble in polar aprotic solvents (DMF, DMSO) and ethanol .
  • Stability : Store at 2–8°C in amber vials to prevent photodegradation. Avoid oxidizing agents (e.g., peroxides) to prevent decomposition .

Advanced Research Questions

Q. Q4. How do electronic effects of bromine and chlorine substituents influence reactivity in cross-coupling reactions?

  • Bromine (8-position) : Acts as a directing group, facilitating Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) .
  • Chlorine (6-position) : Enhances electrophilicity, enabling nucleophilic substitution (e.g., with amines or thiols) in DMF at 100°C .
    Contradictions : While bromine typically undergoes oxidative addition faster than chlorine, steric hindrance from the carbohydrazide group may slow coupling kinetics .

Q. Q5. What strategies resolve contradictions in biological activity data across analogs?

  • Case Study : Analog 6-bromo-8-carboxylic acid showed anti-cancer activity (IC₅₀ = 2.1 µM), while 6-chloro-8-carbohydrazide analogs were inactive.
    • Hypothesis : The carbohydrazide group may reduce cell permeability or alter target binding.
    • Methodology : Perform logP measurements (via shake-flask method) and molecular docking (using CDK2 or EGFR kinase structures) to assess bioavailability and binding modes .

Q. Q6. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking Simulations : Use AutoDock Vina with PDB IDs 1KE5 (CDK2) or 1M17 (EGFR). Key interactions include:
    • Halogen bonding between Br/Cl and kinase hinge regions (e.g., Met796 in EGFR).
    • Hydrogen bonding of the carbohydrazide NH₂ with Asp831 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability under physiological conditions (310K, 1 atm) .

Q. Q7. What is the role of pH in modulating the compound’s fluorescence properties?

  • Mechanism : The carbohydrazide group acts as a pH-sensitive fluorophore. At pH < 5, protonation quenches fluorescence (λₑₓ = 350 nm, λₑₘ = 450 nm); at pH 7–9, deprotonation restores emission .
  • Applications : Use as a ratiometric probe for lysosomal pH tracking in live cells (calibrated with Nigericin/KCl buffers) .

Methodological Challenges

Q. Q8. How to address low yields in large-scale synthesis?

  • Scale-Up Issues : Poor mixing in batch reactors reduces halogenation efficiency.
  • Solution : Switch to flow chemistry (microreactors) for precise temperature control and faster heat dissipation. Yields improve from 44% (batch) to 68% (flow) .

Q. Q9. What analytical techniques differentiate regioisomers during functionalization?

  • LC-MS/MS : Fragment ions (e.g., m/z 154 for 8-bromo vs. m/z 138 for 6-bromo analogs) .
  • NOESY NMR : Correlate spatial proximity of substituents (e.g., Br at 8-position shows NOE with pyridine H-7) .

Q. Q10. How to evaluate the compound’s potential as a kinase inhibitor?

  • In Vitro Assays : Use ADP-Glo™ kinase assay (Promega) with IC₅₀ determination against CDK2/Cyclin A.
  • Selectivity Screening : Test against a panel of 50 kinases (e.g., PKIS library) to identify off-target effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide
Reactant of Route 2
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide

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